
5H-Dibenzo(a,d)cycloheptene-4-propylamine, 10,11-dihydro-N,N-dimethyl-5-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Dibenzo(a,d)cycloheptene-4-propylamine, 10,11-dihydro-N,N-dimethyl-5-methylene- is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of dibenzo cycloheptenes, which are characterized by a seven-membered ring fused to two benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenzo(a,d)cycloheptene-4-propylamine, 10,11-dihydro-N,N-dimethyl-5-methylene- typically involves a multi-step process. One common method is the formal [5 + 2] annulation reaction of ortho-aryl alkynyl benzyl alcohols with arenes. This reaction is mediated by trifluoromethanesulfonic anhydride (Tf2O) and involves an intermolecular Friedel–Crafts-type alkylation followed by an intramolecular 7-endo-dig cyclization . This method is known for its high efficiency, regioselectivity, and step-economy.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5H-Dibenzo(a,d)cycloheptene-4-propylamine, 10,11-dihydro-N,N-dimethyl-5-methylene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated or aminated derivatives.
Applications De Recherche Scientifique
5H-Dibenzo(a,d)cycloheptene-4-propylamine, 10,11-dihydro-N,N-dimethyl-5-methylene- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 5H-Dibenzo(a,d)cycloheptene-4-propylamine, 10,11-dihydro-N,N-dimethyl-5-methylene- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-Dibenzo(a,d)cycloheptene: A simpler analog without the propylamine and dimethyl groups.
10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-ol: Contains a hydroxyl group instead of the methylene group.
5-Chloro-5H-dibenzo(a,d)cycloheptene: A chlorinated derivative with different reactivity.
Uniqueness
The presence of the propylamine and dimethyl groups in 5H-Dibenzo(a,d)cycloheptene-4-propylamine, 10,11-dihydro-N,N-dimethyl-5-methylene- makes it unique compared to its analogs. These groups enhance its chemical reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
36065-46-0 |
|---|---|
Formule moléculaire |
C21H25N |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
N,N-dimethyl-3-(2-methylidene-4-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)propan-1-amine |
InChI |
InChI=1S/C21H25N/c1-16-20-12-5-4-8-17(20)13-14-19-10-6-9-18(21(16)19)11-7-15-22(2)3/h4-6,8-10,12H,1,7,11,13-15H2,2-3H3 |
Clé InChI |
CMHZRLXEDQNAJH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCC1=CC=CC2=C1C(=C)C3=CC=CC=C3CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


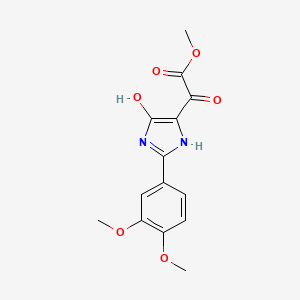
![4-methoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14663998.png)
![7-chloro-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B14664004.png)
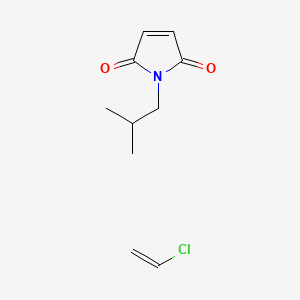
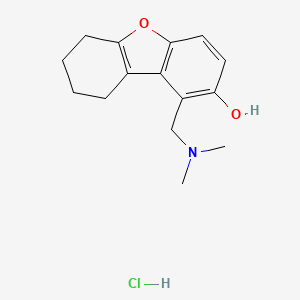
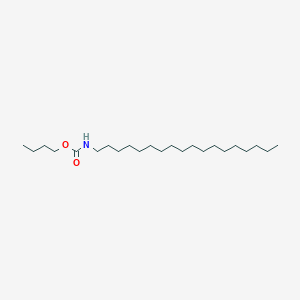

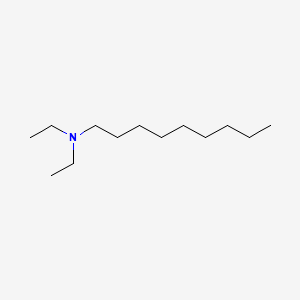
![1-Hydroxy-2',6'-diphenylspiro[indole-2,4'-pyran]-3(1H)-one](/img/structure/B14664025.png)
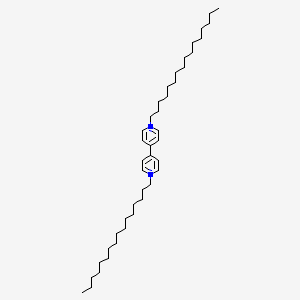
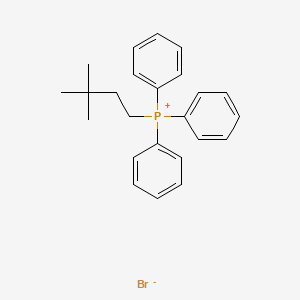

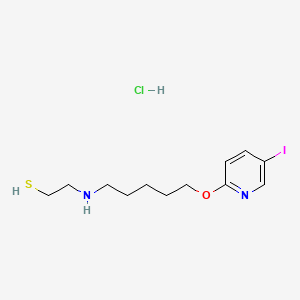
![Benzoic acid, 2-[4-[ethyl(4-methylphenyl)amino]-2-hydroxybenzoyl]-](/img/structure/B14664042.png)
